Benzene, 1-ethenyl-2-(2-propenyl)-

Description

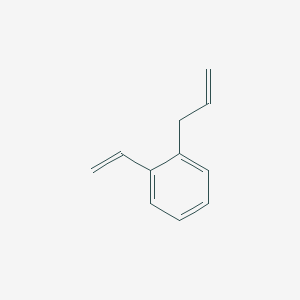

Benzene, 1-ethenyl-2-(2-propenyl)- (molecular formula: C₁₁H₁₂) is an aromatic hydrocarbon featuring a benzene ring substituted with an ethenyl (-CH=CH₂) group at position 1 and a propenyl (-CH₂-CH=CH₂) group at position 2. This dual substitution creates a conjugated π-electron system, enhancing its reactivity and suitability for applications in organic electronics and polymer chemistry.

Properties

CAS No. |

21919-44-8 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-ethenyl-2-prop-2-enylbenzene |

InChI |

InChI=1S/C11H12/c1-3-7-11-9-6-5-8-10(11)4-2/h3-6,8-9H,1-2,7H2 |

InChI Key |

NHZOYRMRCLQFTA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1-ethenyl-2-(2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the allyl group is introduced to the benzene ring.

Another method involves the Heck reaction, where styrene (vinylbenzene) is reacted with allyl halides in the presence of a palladium catalyst. This reaction allows for the formation of the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of benzene, 1-ethenyl-2-(2-propenyl)- typically involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Catalysts such as zeolites and supported metal catalysts are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethenyl-2-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding the corresponding saturated hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: HNO3 and H2SO4 for nitration; halogens and Lewis acids for halogenation.

Major Products Formed

Oxidation: Epoxides, aldehydes, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Scientific Research Applications

Benzene, 1-ethenyl-2-(2-propenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene, 1-ethenyl-2-(2-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles, forming a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and products.

Comparison with Similar Compounds

Benzene, 1-Ethenyl-2-(2-Phenylethenyl)- (C₁₆H₁₄)

- Substituents : Ethenyl (-CH=CH₂) and phenylethenyl (-CH=CH-C₆H₅).

- Key Properties :

- Exhibits antimicrobial activity (MIC: 20–50 µg/mL against S. aureus, E. coli) and anticancer effects (IC₅₀: 9.8 µM against A549 lung cancer cells) .

- Conjugated structure enables applications in OLEDs and photovoltaic cells .

- Differentiation : The phenylethenyl group increases steric hindrance and π-conjugation, enhancing luminescent properties but reducing solubility compared to propenyl-substituted analogs.

Benzene, 1-Methyl-2-(2-Propenyl)- (C₁₀H₁₂)

- Substituents : Methyl (-CH₃) and propenyl (-CH₂-CH=CH₂).

- Key Properties :

- Used in polymer production to improve thermal stability and mechanical strength .

- Lacks the ethenyl group, reducing electronic conjugation and limiting applications in optoelectronics.

- Differentiation : The methyl group provides steric stability but diminishes reactivity in electrophilic substitutions compared to ethenyl-propenyl systems.

Benzene, 1-Ethoxy-2-Methyl- (C₉H₁₂O)

- Substituents : Ethoxy (-OCH₂CH₃) and methyl (-CH₃).

- Key Properties :

- Primarily used in pharmaceutical synthesis due to its electron-donating ethoxy group, which directs electrophilic substitutions to para positions .

- Differentiation : The absence of unsaturated groups (ethenyl/propenyl) limits its utility in materials science but enhances stability in biological environments.

Benzene, 1-Ethenyl-2-(Methylthio)- (C₉H₁₀S)

- Substituents : Ethenyl (-CH=CH₂) and methylthio (-SCH₃).

- Key Properties :

- Acts as a pharmaceutical intermediate (e.g., antimicrobial agents) and modifies polymer matrices .

- The methylthio group introduces sulfur-based reactivity (e.g., nucleophilic substitutions) absent in propenyl analogs .

- Differentiation : Sulfur’s electron-withdrawing effects reduce conjugation efficiency compared to propenyl substituents.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Key Applications | Biological Activity (IC₅₀/MIC) |

|---|---|---|---|---|

| Benzene, 1-ethenyl-2-(2-propenyl)- | C₁₁H₁₂ | Ethenyl, Propenyl | Organic electronics, Polymers | Not explicitly reported |

| Benzene, 1-ethenyl-2-(2-phenylethenyl)- | C₁₆H₁₄ | Ethenyl, Phenylethenyl | OLEDs, Pharmaceuticals | MIC: 20–50 µg/mL (Antimicrobial) |

| Benzene, 1-methyl-2-(2-propenyl)- | C₁₀H₁₂ | Methyl, Propenyl | Industrial polymers | N/A |

| Benzene, 1-ethoxy-2-methyl- | C₉H₁₂O | Ethoxy, Methyl | Drug synthesis | N/A |

Table 2: Reactivity and Electronic Properties

| Compound | Conjugation Length | Electrophilic Reactivity | Thermal Stability |

|---|---|---|---|

| Benzene, 1-ethenyl-2-(2-propenyl)- | High | Moderate-High | Moderate |

| Benzene, 1-ethenyl-2-(2-phenylethenyl)- | Very High | Low | Low |

| Benzene, 1-methyl-2-(2-propenyl)- | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.